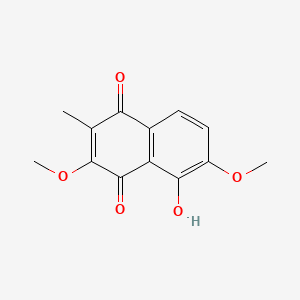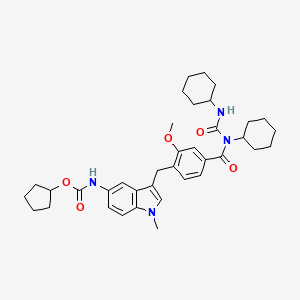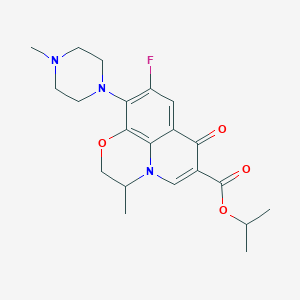
Ofloxacin Isopropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ofloxacin Isopropyl Ester is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. Ofloxacin is widely used to treat bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The esterification of ofloxacin with isopropyl alcohol results in this compound, which may exhibit different pharmacokinetic properties compared to its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ofloxacin Isopropyl Ester typically involves the esterification of ofloxacin with isopropyl alcohol. This can be achieved through a Fischer esterification reaction, where ofloxacin is reacted with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove excess isopropyl alcohol and other by-products, followed by purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ofloxacin Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to ofloxacin and isopropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions are not typically associated with this ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Ofloxacin and isopropyl alcohol.
Oxidation: Oxidized derivatives of ofloxacin.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ofloxacin Isopropyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential antibacterial activity and pharmacokinetic properties.
Medicine: Explored as a prodrug to improve the bioavailability and therapeutic efficacy of ofloxacin.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Ofloxacin Isopropyl Ester is similar to that of ofloxacin. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell division and leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Gatifloxacin
Uniqueness
Ofloxacin Isopropyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties such as improved solubility and bioavailability compared to its parent compound, ofloxacin. This can potentially enhance its therapeutic efficacy and reduce side effects.
Propiedades
Fórmula molecular |
C21H26FN3O4 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
propan-2-yl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C21H26FN3O4/c1-12(2)29-21(27)15-10-25-13(3)11-28-20-17(25)14(19(15)26)9-16(22)18(20)24-7-5-23(4)6-8-24/h9-10,12-13H,5-8,11H2,1-4H3 |
Clave InChI |
IXQZLXNKJACFQB-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


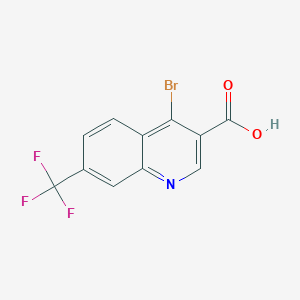
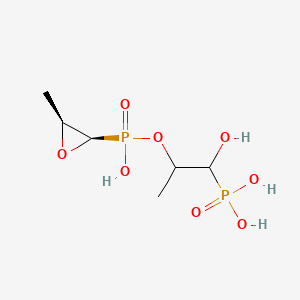
![(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)
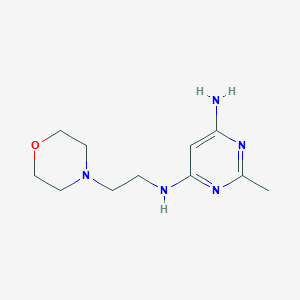
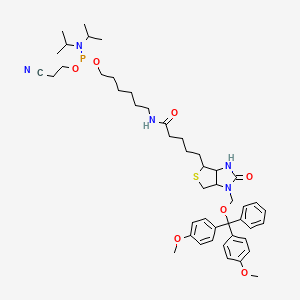
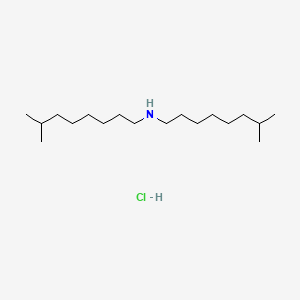
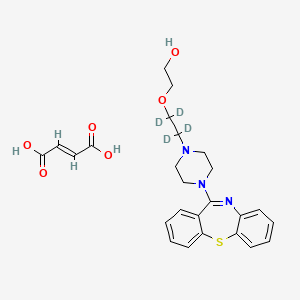
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)

![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
